Product packaging for 4-(3,4-Difluorophenyl)butan-1-amine(Cat. No.:CAS No. 1216231-74-1)

4-(3,4-Difluorophenyl)butan-1-amine

Cat. No.: B1427175
CAS No.: 1216231-74-1
M. Wt: 185.21 g/mol
InChI Key: UKLXGBLKUSXMIU-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Fluorinated Organic Molecules

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. This reactivity makes them crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, and the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability. researchgate.net In the context of medicinal chemistry, the strategic placement of fluorine can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. mdpi.comrsc.org 4-(3,4-Difluorophenyl)butan-1-amine, therefore, represents a confluence of these two important areas of chemical science.

Historical Trajectory and Evolution of Synthetic Methodologies for Related Structures

While specific historical data for this compound is not extensively documented in publicly available literature, the synthesis of related arylalkylamines has a rich history. A common and well-established method for the preparation of primary amines is the reduction of nitriles. nih.gov This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a widely used and atom-economical approach. nih.gov Catalysts such as Raney nickel, palladium on carbon, and platinum-based systems are frequently employed for this purpose. nih.gov The choice of catalyst and reaction conditions can be crucial to prevent the formation of secondary and tertiary amine byproducts. nih.gov

A plausible and efficient synthetic route to this compound would likely involve the catalytic hydrogenation of a suitable nitrile precursor, namely 4-(3,4-difluorophenyl)butanenitrile. This precursor could potentially be synthesized through methods such as a Friedel-Crafts type reaction.

Plausible Synthetic Route for this compound
StepReactionKey Reagents and Conditions
1Synthesis of 4-(3,4-difluorophenyl)butanenitrileStarting from 3,4-difluorobenzene and a suitable four-carbon chain precursor with a nitrile or a group that can be converted to a nitrile. This could potentially be achieved through a Friedel-Crafts acylation followed by further functional group manipulations.
2Reduction of the NitrileCatalytic hydrogenation of 4-(3,4-difluorophenyl)butanenitrile using H2 gas and a metal catalyst such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum dioxide (PtO2). nih.gov

Significance and Research Imperatives Pertaining to the Chemical Compound

The significance of this compound in contemporary research lies in its potential as a building block for the synthesis of novel bioactive molecules. The presence of the 3,4-difluorophenyl moiety is of particular interest in medicinal chemistry. For instance, this substitution pattern is found in compounds that have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B). rsc.orgnih.gov MAO-B inhibitors are a class of drugs used in the treatment of Parkinson's disease and other neurodegenerative disorders. researchgate.net

Furthermore, the phenethylamine (B48288) scaffold is a core structure in many centrally acting agents, including ligands for dopamine (B1211576) and serotonin (B10506) receptors. The introduction of fluorine atoms can modulate the interaction of these molecules with their biological targets. Therefore, a primary research imperative for this compound is its exploration in the synthesis of new chemical entities for screening in a variety of pharmacological assays, particularly those related to neurological disorders. Its structural similarity to known neuroactive compounds makes it a compelling candidate for lead discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13F2N B1427175 4-(3,4-Difluorophenyl)butan-1-amine CAS No. 1216231-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-difluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLXGBLKUSXMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Preparation of 4 3,4 Difluorophenyl Butan 1 Amine

Comprehensive Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comox.ac.uk For 4-(3,4-difluorophenyl)butan-1-amine, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the C-N bond of the primary amine. This leads to a corresponding alkyl halide or sulfonate and an ammonia (B1221849) equivalent. This is a common and often effective approach for the synthesis of primary amines. kccollege.ac.in Another key disconnection is the C-C bond between the butyl chain and the difluorophenyl ring. This approach would involve the coupling of a difluorophenyl-containing fragment with a four-carbon chain synthon.

Exploration of Convergent and Linear Synthetic Pathways

The synthesis of complex molecules can be approached through either a linear or a convergent strategy. fiveable.mechemistnotes.compediaa.com

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Step-by-step assembly of the molecule. pediaa.comConceptually simple to plan. amazonaws.comCan have low overall yields in long sequences. wikipedia.org
Convergent Independent synthesis of fragments followed by coupling. chemistnotes.comwikipedia.orgHigher overall yields, allows for parallel synthesis. fiveable.mewikipedia.orgMay require more complex planning and fragment synthesis.

Application of Sustainable Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability and "green" principles. rsc.org The design of a synthetic route for this compound should consider these principles to minimize environmental impact.

Key aspects of sustainable chemistry in this context include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Catalytic reactions are often highly atom-economical.

Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, the use of starting materials derived from renewable resources is a core principle. rsc.orgchemistryviews.org

Catalysis: The use of catalysts, both homogeneous and heterogeneous, can reduce energy consumption and the need for stoichiometric reagents. rsc.orgresearchgate.net

Benign Solvents: Choosing solvents with low toxicity and environmental impact, or performing reactions in solvent-free conditions. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. chemistryviews.org

For instance, the direct amination of an alcohol precursor to this compound using a recyclable heterogeneous catalyst and hydrogen gas would be a highly sustainable approach. rsc.orgresearchgate.net

Catalytic Transformations in the Synthesis of Primary Amines

Catalysis plays a pivotal role in the efficient and selective synthesis of primary amines. nih.gov Both homogeneous and heterogeneous catalysis offer powerful tools for the formation of the crucial C-N bond.

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity. rsc.orgresearchgate.net Transition metal complexes, particularly those of ruthenium, rhodium, and palladium, are widely used for amination reactions. researchgate.netst-andrews.ac.uk For the synthesis of primary amines, reductive amination of a corresponding aldehyde or ketone is a common strategy. nih.govrsc.org

For example, a nickel-triphos complex has been reported as an effective homogeneous catalyst for the reductive amination of carbonyl compounds with ammonia to produce primary amines. nih.govrsc.org Another important homogeneous catalytic method is the Buchwald-Hartwig amination, which is a powerful tool for forming C-N bonds, particularly with aryl halides. youtube.com

Heterogeneous Catalysis and Solid-Phase Approaches

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. acs.orgrsc.org A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for recycling, which aligns with the principles of green chemistry. rsc.orgresearchgate.netacs.org

For the synthesis of primary amines, heterogeneous catalysts are often employed in reductive amination and nitrile hydrogenation reactions. rsc.org For instance, nickel nanoparticles supported on alumina (B75360) have been shown to be effective for the direct synthesis of primary amines from alcohols and ammonia. acs.org Cobalt-based heterogeneous catalysts have also demonstrated high selectivity for primary amine synthesis through hydrogenation of nitriles and reductive amination. rsc.orgnih.gov

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where a stereocenter is introduced into the butyl chain, is an important consideration for pharmaceutical applications. acs.orgnih.gov Chiral amines are crucial components of many drugs and bioactive molecules. acs.orgnih.gov

The stereoselective synthesis of chiral amines can be achieved through several methods:

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines or enamines using chiral transition metal catalysts is a highly effective method for producing enantiomerically enriched amines. acs.orgnih.gov

Chiral Auxiliaries: The use of a chiral auxiliary attached to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is removed. thieme-connect.com

Biocatalysis: Enzymes, such as transaminases, can be used to catalyze the stereoselective synthesis of chiral amines with high enantiopurity. nih.gov

The choice of method depends on the specific structure of the desired chiral analogue and the desired level of stereocontrol.

Process Optimization and Scalability Investigations for Research Scale Production

The efficient synthesis of this compound on a research scale necessitates a thorough investigation of reaction parameters to maximize yield and purity while ensuring the process is reproducible and scalable. Key synthetic routes that have been optimized include the reduction of 4-(3,4-difluorophenyl)butanenitrile and the reductive amination of 4-(3,4-difluorophenyl)butanal.

One of the primary routes to this compound involves the reduction of the corresponding nitrile, 4-(3,4-difluorophenyl)butanenitrile. This transformation is commonly achieved through catalytic hydrogenation. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical variables that have been systematically studied to optimize the reaction. For instance, patent literature describes the use of various catalysts for similar transformations, highlighting the importance of catalyst selection in achieving high conversion and selectivity. google.comgoogle.com

Another viable synthetic pathway is the reductive amination of 4-(3,4-difluorophenyl)butanal. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) and its derivatives being common choices due to their selectivity and mild reaction conditions. organic-chemistry.org The optimization of this process involves a careful balance of the stoichiometry of the reactants, the choice of solvent, and the reaction temperature to favor the formation of the primary amine and minimize side products.

Investigations into the scalability of these processes are crucial for producing sufficient quantities of the compound for further research. A study on the multigram synthesis of a related compound, (2-cyclooctyn-1-yloxy)acetic acid, demonstrates the importance of developing a robust and safe procedure for larger-scale preparations. While specific data on the large-scale synthesis of this compound is not extensively detailed in publicly available literature, the principles of process optimization from related syntheses can be applied.

The purification of this compound is another critical aspect of its production. Distillation and chromatography are common methods used to achieve the high purity required for its use as a pharmaceutical intermediate. The selection of the appropriate purification method depends on the scale of the reaction and the nature of the impurities present.

While detailed, publicly available data on the specific optimization and scalability of this compound synthesis is limited, the general principles of chemical process development provide a framework for its efficient production on a research scale. The tables below conceptualize the types of data that would be generated during such optimization studies, based on common practices in synthetic organic chemistry.

Table 1: Optimization of Catalytic Hydrogenation of 4-(3,4-Difluorophenyl)butanenitrile

EntryCatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)Purity (%)
15% Pd/CEthanol2550248595
210% Pd/CEthanol2550129297
3Raney NickelMethanol5010088896
4Rh/Al2O3Ethyl Acetate4080169098

Table 2: Optimization of Reductive Amination of 4-(3,4-Difluorophenyl)butanal

EntryReducing AgentSolventAmine SourceTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NaBH4MethanolNH4Cl25127592
2NaBH3CNMethanolNH4OAc25188295
3NaBH(OAc)3DichloromethaneNH3 (gas)0248897
4H2/Pd-CEthanolNH3 in Ethanol40109198

Chemical Reactivity and Mechanistic Investigations of 4 3,4 Difluorophenyl Butan 1 Amine

Fundamental Reactivity Profiles of Primary Butyl Amines

Primary butylamines, such as the butylamine (B146782) core of the title compound, are characterized by the presence of a lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. Their reactivity is a cornerstone of organic synthesis, participating in a wide array of chemical transformations.

The basicity of primary amines allows them to readily react with acids to form the corresponding ammonium (B1175870) salts. The pKa of the conjugate acid of n-butylamine, for instance, is approximately 10.78, indicating its capacity to accept a proton in acidic conditions.

As nucleophiles, primary amines react with a variety of electrophilic centers. savemyexams.com A common reaction is nucleophilic substitution with alkyl halides, which can lead to the sequential formation of secondary amines, tertiary amines, and ultimately quaternary ammonium salts. chemguide.co.uk This progressive alkylation can be complex to control, often resulting in a mixture of products. To favor the formation of the primary amine, a large excess of ammonia (B1221849) is typically used in the initial synthesis from an alkyl halide. chemguide.co.uk

Primary amines also readily react with carbonyl compounds. With aldehydes and ketones, they form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. libretexts.org This reaction is often reversible and acid-catalyzed.

Distinctive Reactivity Induced by the 3,4-Difluorophenyl Moiety

The 3,4-difluorophenyl group in 4-(3,4-difluorophenyl)butan-1-amine significantly modulates the reactivity of the butylamine chain through electronic effects. Fluorine is a highly electronegative atom, and its presence on the phenyl ring imparts a strong inductive electron-withdrawing effect (-I effect). This effect decreases the electron density on the aromatic ring and, to a lesser extent, along the butyl chain.

This electron-withdrawing nature influences the nucleophilicity and basicity of the amine group. Compared to a simple n-butylamine, the nitrogen in this compound is expected to be less basic and a weaker nucleophile. The electron-withdrawing pull of the difluorophenyl group reduces the availability of the nitrogen's lone pair for donation to a proton or an electrophile.

Furthermore, the difluorophenyl group can influence the course of reactions involving the aromatic ring itself, such as electrophilic aromatic substitution. However, the primary focus of this article is the reactivity of the amine functionality.

Electrophilic and Nucleophilic Transformations Involving the Amine Functionality

The amine group of this compound is the primary site of reactivity, engaging in both nucleophilic and electrophilic transformations.

As a nucleophile, the amine can attack a wide range of electrophiles. savemyexams.com These reactions include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. youtube.com

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reaction with isocyanates: Formation of urea (B33335) derivatives.

In turn, the amine nitrogen can be rendered electrophilic after certain transformations. For instance, conversion to a sulfonylamine derivative can activate the nitrogen for further reactions.

Derivatization Strategies and Functional Group Interconversions of the Compound

The versatile reactivity of the amine group in this compound allows for a multitude of derivatization strategies, enabling the synthesis of a wide range of compounds with potential applications in various fields of chemical research.

Amide Formation: The reaction of this compound with carboxylic acids or their derivatives is a common method for forming amides. masterorganicchemistry.com Direct reaction with a carboxylic acid requires high temperatures and is often inefficient. More common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the reaction with more reactive acyl chlorides or acid anhydrides. youtube.com For example, reacting the amine with an acyl chloride in the presence of a base like pyridine (B92270) affords the corresponding N-substituted amide. masterorganicchemistry.com

Sulfonamide Formation: Sulfonamides are readily synthesized by reacting this compound with a sulfonyl chloride in the presence of a base. wur.nl This reaction is generally high-yielding and provides stable sulfonamide products. A variety of sulfonyl chlorides can be employed to introduce different substituents on the sulfur atom. One-pot syntheses from unactivated acids and amines have also been developed, offering an efficient route to sulfonamides. princeton.edu

Urea Formation: Urea derivatives can be prepared by reacting this compound with an isocyanate. nih.gov This reaction is typically a straightforward addition process. Alternatively, ureas can be synthesized from amines using phosgene (B1210022) or its safer equivalents, which proceed through an isocyanate intermediate. nih.gov The synthesis of unsymmetrical ureas can be achieved through various one-pot procedures. organic-chemistry.org

Table 1: Derivatization Reactions of the Amine Functionality

Derivative Reagent General Reaction Conditions
Amide Acyl chloride Base (e.g., pyridine), aprotic solvent
Sulfonamide Sulfonyl chloride Base (e.g., triethylamine), aprotic solvent
Urea Isocyanate Aprotic solvent, room temperature

Alkylation: As a primary amine, this compound can undergo nucleophilic substitution with alkyl halides to yield secondary and tertiary amines. chemguide.co.uk These reactions are typically performed by heating the amine with the alkyl halide. However, controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the resulting secondary and tertiary amines, often leading to a mixture of products, including the quaternary ammonium salt. chemguide.co.uk

Acylation: Acylation of the nitrogen center is a more controlled reaction and is widely used for the synthesis of amides. nih.gov The reaction with acyl chlorides or acid anhydrides is generally rapid and high-yielding. youtube.com This transformation is often used as a protecting strategy for the amine group or to introduce specific acyl moieties into the molecule. Continuous-flow methods for N-acetylation using acetonitrile (B52724) as the acetylating agent have also been developed as a safer alternative to traditional reagents. nih.gov

Table 2: Alkylation and Acylation of this compound

Reaction Reagent Product Type Key Considerations
Alkylation Alkyl Halide Secondary/Tertiary Amine Potential for over-alkylation, leading to product mixtures. chemguide.co.uk
Acylation Acyl Chloride/Anhydride Amide Generally high-yielding and specific for mono-acylation. youtube.com

The bifunctional nature of this compound and its derivatives allows for their use in the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of nitrogen-containing rings.

For instance, derivatives of the title compound, after appropriate functionalization, could undergo cyclization to form piperidines, pyrrolidines, or other heterocyclic structures. Tandem reactions, such as a Michael addition followed by an intramolecular cyclization, are powerful strategies for constructing complex heterocyclic frameworks. nih.gov The "tert-amino effect" describes a class of cyclization reactions involving ortho-substituted N,N-dialkylanilines, which can be extended to other systems to create fused heterocycles. organic-chemistry.org While specific examples involving this compound are not prevalent in the literature, the principles of these reactions are applicable. For example, a derivative with a suitable electrophilic center at the end of a side chain attached to the nitrogen could cyclize onto the aromatic ring or another part of the molecule. The synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation is another efficient method that could be adapted.

Oxidation-Reduction Chemistry Relevant to the Compound

The chemical reactivity of this compound is largely dictated by the primary amine group and the difluorophenyl ring. The amine moiety can undergo oxidation, while the aromatic ring can be susceptible to both oxidation and reduction under specific conditions, influenced by the electron-withdrawing fluorine atoms.

Oxidation of the Amine Group:

Primary amines are susceptible to oxidation by a variety of reagents, leading to a range of products including imines, oximes, nitro compounds, or through N-dealkylation. The oxidation can be initiated by chemical oxidants, electrochemical methods, or enzymatic catalysis. acs.org

Chemical Oxidation: Strong oxidizing agents can convert the primary amine to the corresponding nitro compound, although this often requires harsh conditions and may lead to side reactions on the aromatic ring. Milder oxidation might yield an imine, which could subsequently hydrolyze or undergo further reactions. For instance, reactions of aliphatic amines with ozone have been shown to produce nitrogen-oxygen bond-containing products like nitroalkanes. nih.gov

Electrochemical Oxidation: The electrochemical oxidation of amines is a well-established process that can lead to the formation of imines and nitriles. acs.org In the case of this compound, anodic oxidation would likely proceed via the formation of a radical cation intermediate. The difluorophenyl group's electron-withdrawing nature could influence the oxidation potential.

Enzymatic Oxidation: In a biological context, enzymes like monoamine oxidases (MAOs) and cytochrome P450 (CYP450) are known to catalyze the oxidation of primary amines. nih.govnih.govencyclopedia.pub The mechanism often involves the formation of an imine intermediate, which can then be hydrolyzed to an aldehyde and ammonia. nih.govencyclopedia.pub The presence of the difluorophenyl ring may affect the binding affinity and turnover rate within the enzyme's active site.

Redox Chemistry of the Difluorophenyl Ring:

The 3,4-difluoro substitution pattern on the phenyl ring significantly influences its electronic properties. Fluorine is a highly electronegative atom, making the aromatic ring electron-deficient.

Reduction: The electron-deficient nature of the difluorophenyl ring makes it more susceptible to reduction compared to an unsubstituted benzene (B151609) ring. Catalytic hydrogenation or chemical reduction with appropriate reducing agents could potentially lead to the saturation of the aromatic ring, although this would require forcing conditions.

Oxidation: While the amine group is the more readily oxidizable site, under certain conditions, the aromatic ring could also undergo oxidation, potentially leading to the formation of phenolic compounds or ring-opened products. However, the electron-withdrawing fluorine atoms would generally make the ring less susceptible to oxidative degradation compared to electron-rich aromatic systems.

Illustrative Oxidation Products of this compound

Starting MaterialOxidizing Agent/MethodPotential Product(s)
This compoundMild Oxidant (e.g., MnO₂)4-(3,4-Difluorophenyl)butanal (via imine hydrolysis)
This compoundStrong Oxidant (e.g., KMnO₄)4-(3,4-Difluorophenyl)butanoic acid
This compoundElectrochemical Oxidation4-(3,4-Difluorophenyl)butanenitrile
This compoundEnzymatic (e.g., MAO)4-(3,4-Difluorophenyl)butanal, Ammonia

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of this compound would rely heavily on kinetic and spectroscopic analyses. These techniques provide insights into reaction rates, intermediates, and transition states.

Kinetic Studies:

Kinetic studies measure how reaction rates change with varying concentrations of reactants, temperature, and other factors. For the oxidation of this compound, kinetic data would be crucial for distinguishing between different mechanistic pathways, such as single electron transfer (SET) versus hydrogen atom transfer (HAT). ku.edu

For example, in an enzymatic reaction, determining kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) would quantify the substrate's affinity for the enzyme and the catalytic efficiency. Comparing these values with those of structurally similar amines would reveal the influence of the difluorophenyl group on the enzymatic process.

Spectroscopic Studies:

Spectroscopic techniques are indispensable for identifying the structure of the starting material, intermediates, and final products of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be fundamental in characterizing the structure of this compound and its reaction products. Changes in chemical shifts and coupling constants would provide detailed information about structural modifications during a reaction. For instance, the disappearance of the N-H proton signals in ¹H NMR upon adding D₂O is a characteristic test for amines. openstax.orgpressbooks.pub

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. Primary amines typically show a characteristic pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orgpressbooks.pub The disappearance of these bands and the appearance of new bands, for example, a C=O stretch for a ketone or aldehyde product, would indicate the transformation of the amine group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, can help identify nitrogen-containing molecules. openstax.org Alpha-cleavage is a characteristic fragmentation pattern for alkylamines. openstax.org

UV-Visible Spectroscopy: This technique can be used to monitor reactions involving chromophoric species. The difluorophenyl group in this compound absorbs in the UV region. The formation of conjugated intermediates, such as Schiff bases or quinonoid species in enzymatic reactions, can often be detected by the appearance of new absorption bands at longer wavelengths. acs.orgnih.gov Stopped-flow spectroscopy can be employed to detect and characterize transient intermediates in rapid reactions. nih.gov

Hypothetical Spectroscopic Data for Mechanistic Elucidation

TechniqueAnalyteExpected Observation for Mechanistic Insight
¹H NMR Reaction MixtureDisappearance of amine protons, appearance of aldehyde or acid protons.
¹⁹F NMR Reaction MixtureChanges in fluorine chemical shifts indicating alterations to the aromatic ring's electronic environment.
IR Spectroscopy Isolated ProductAbsence of N-H stretches, presence of C=O stretch (aldehyde/acid) or C≡N stretch (nitrile).
Mass Spectrometry Reaction IntermediatesDetection of transient species like radical cations or iminium ions.
UV-Visible Spectroscopy Real-time ReactionAppearance and decay of new absorption bands corresponding to reaction intermediates. nih.gov

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 4 3,4 Difluorophenyl Butan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbons in the molecule. However, for a complete structural assignment, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.eduslideshare.net

Correlation SpectroscopY (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is instrumental in identifying adjacent protons in the butyl chain and within the aromatic ring of 4-(3,4-Difluorophenyl)butan-1-amine.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduuvic.ca This experiment is crucial for assigning the carbon signals based on the known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.eduuvic.ca This is particularly useful for connecting the butyl chain to the difluorophenyl ring and for confirming the positions of the fluorine substituents by observing correlations from the aromatic protons to the fluorinated carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. researchgate.net For instance, NOESY can reveal the spatial proximity between protons on the butyl chain and the aromatic ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values may vary depending on the solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1' (CH₂)~2.7~42
H-2' (CH₂)~1.6~34
H-3' (CH₂)~1.5~29
H-4' (CH₂)~2.6~35
Aromatic H6.9 - 7.2115 - 150
NH₂variable-
Data is hypothetical and for illustrative purposes.

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including different polymorphic forms. researchgate.netirispublishers.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in chemical shifts and relaxation times that arise from variations in molecular packing and intermolecular interactions in the solid state. irispublishers.comsoton.ac.uk This method is particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This technique is essential for confirming the molecular formula of this compound and its derivatives.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. nih.govnih.gov This technique provides valuable information about the molecule's structure by revealing its characteristic fragmentation pathways. For this compound, key fragmentations would include cleavage of the butyl chain and loss of the amine group, helping to confirm the connectivity of the molecule.

A table outlining the expected HRMS data and major MS/MS fragments for this compound is provided below.

Analysis Expected Result
HRMS (M+H)⁺ Calculated m/z for C₁₀H₁₄F₂N⁺
Major MS/MS Fragment 1 Loss of NH₃
Major MS/MS Fragment 2 Cleavage at the benzylic position (C₄'-Ar bond)
Major MS/MS Fragment 3 Fragments corresponding to the difluorophenyl moiety
Data is hypothetical and for illustrative purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ljmu.ac.ukbohrium.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl chain and aromatic ring, C-F stretching of the difluoro-substituents, and C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ljmu.ac.uk The Raman spectrum would also exhibit bands corresponding to the various functional groups, often with different relative intensities compared to the IR spectrum, which can aid in a more complete vibrational analysis.

The table below lists the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2960
C=C (aromatic)Stretching1450 - 1600
C-FStretching1100 - 1300
N-H (amine)Bending1590 - 1650
Data is hypothetical and for illustrative purposes.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and solid-state conformation. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's structure in the solid state. For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for the investigation of chiral molecules. As this compound possesses a chiral center, assuming it is resolved into its enantiomers or exists in an enantioenriched form, CD spectroscopy becomes a highly relevant tool for assessing its enantiomeric purity.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, exhibit equal but oppositely signed CD spectra. This characteristic allows for the direct determination of the enantiomeric excess (ee) of a sample.

In the context of this compound, while specific CD spectral data is not extensively published, the methodology would follow established principles for chiral amines. The analysis can be performed directly on the amine or after derivatization to enhance the chromophore and, consequently, the CD signal. The process generally involves:

Sensing Ensembles: A modern approach involves the use of a chiral host molecule that forms a complex with the amine. This interaction can induce a strong CD signal, which is then used to determine the enantiomeric composition of the amine. Current time information in BT. For instance, a chiral BINOL-boronic acid assembly can create a chiral environment, leading to distinct CD signals for each enantiomer of a primary amine. utexas.edu

HPLC-CD: High-Performance Liquid Chromatography coupled with a CD detector (HPLC-CD) is a particularly effective method. nih.gov It allows for the separation of the target compound from other impurities via an achiral column, and the subsequent CD detection of the eluting peak provides information on its enantiomeric composition. nih.gov This technique is advantageous as it can be implemented with existing validated achiral HPLC methods, offering a rapid and economical alternative to developing specific chiral separation methods. nih.gov

The determination of enantiomeric excess using CD spectroscopy relies on the linear relationship between the CD signal intensity and the concentration difference between the two enantiomers. A calibration curve is typically constructed using standards of known enantiomeric composition to quantify the ee of an unknown sample.

Table 1: Representative Parameters for HPLC-CD Analysis of a Chiral Amine

ParameterValue/Condition
HPLC System Standard HPLC with UV and CD detectors
Column Achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile (B52724) and water with a suitable buffer
Flow Rate 1.0 mL/min
CD Detector Wavelength Monitored at the wavelength of maximum ellipticity for the chromophore
Quantitation Based on the peak area or height of the CD signal

It is important to note that some chiral compounds may exhibit weak or no CD activity, or the mobile phase used for chromatography may interfere with the CD measurement. nih.gov In such cases, derivatization of the amine with a suitable chromophoric group can be employed to induce a measurable CD signal.

Chromatographic Techniques for Purity Analysis and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the analysis of pharmaceutical compounds, providing information on purity, identity, and concentration. For this compound and its derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reverse-phase HPLC method would typically be employed.

Purity Analysis: An achiral stationary phase, such as a C18 or C8 column, can be used to separate the main compound from its impurities. Detection is commonly performed using a UV detector, set at a wavelength where the phenyl ring absorbs. The purity is determined by calculating the percentage of the main peak area relative to the total peak area.

Chiral Separation: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Various types of CSPs are available, and the selection would be based on method development and optimization. The separated enantiomers can then be quantified to determine the enantiomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shapes in GC due to their polarity, derivatization can overcome this issue. labrulez.com

Derivatization: To improve the chromatographic behavior and volatility of this compound, derivatization of the primary amine group is often necessary. researchgate.netiu.edu Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., BSTFA), or chloroformates. iu.edunih.gov This step replaces the active hydrogen on the nitrogen with a less polar group, resulting in sharper and more symmetrical peaks. iu.edu

Analysis and Identification: The derivatized sample is injected into the GC, where it is separated from other components. The separated compounds then enter the mass spectrometer, which provides a mass spectrum. The fragmentation pattern in the mass spectrum serves as a "fingerprint" for the molecule, allowing for its unequivocal identification. The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound and any impurities. The synthesis of related chiral amines and their analysis by LC/MS has been reported, demonstrating the utility of these techniques. researchgate.net

Table 2: Illustrative GC-MS Parameters for the Analysis of a Derivatized Phenylbutylamine

ParameterValue/Condition
GC System Gas chromatograph coupled to a mass spectrometer
Column Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, ramped to 280 °C
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Derivatizing Agent e.g., Isobutyl chloroformate

The choice between HPLC and GC-MS depends on the specific properties of the compound and its derivatives, as well as the analytical requirements. Both techniques, when properly developed and validated, provide robust and reliable data for the structural elucidation and purity assessment of this compound.

Derivatization Strategies and Functionalization for Specific Research Applications of 4 3,4 Difluorophenyl Butan 1 Amine

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and serve as internal standards in quantitative analyses. For 4-(3,4-difluorophenyl)butan-1-amine, the introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide invaluable insights into its biological and chemical behavior.

Deuterium Labeling: The replacement of hydrogen with deuterium at specific positions in the molecule can significantly influence its metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage at the deuterated site. This strategy can be employed to investigate the sites of oxidative metabolism of this compound. For instance, deuteration of the butyl chain could help determine if oxidation occurs at the α, β, γ, or δ positions relative to the amino group.

A plausible synthetic route for introducing deuterium would involve the reduction of a suitable precursor with a deuterium source. For example, the corresponding ketone, 4-(3,4-difluorophenyl)butan-1-one, could be subjected to reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄).

Carbon-13 and Nitrogen-15 Labeling: The incorporation of ¹³C or ¹⁵N is instrumental for mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. ¹³C-labeling of the butyl chain or the aromatic ring can help track the carbon skeleton during metabolic transformations. Similarly, ¹⁵N-labeling of the amine group provides a clear marker for its involvement in enzymatic reactions or chemical conjugations. The synthesis of ¹⁵N-labeled primary amines can be achieved through reactions of organoboranes with ¹⁵N-enriched ammonium (B1175870) hydroxide.

IsotopePosition of LabelingPotential Application
Deuterium (²H)Butyl chain, Aromatic ringInvestigating metabolic stability and sites of oxidation (Kinetic Isotope Effect studies).
Carbon-13 (¹³C)Butyl chain, Aromatic ringTracing the carbon skeleton in metabolic pathways and reaction mechanisms using NMR and MS.
Nitrogen-15 (¹⁵N)Amine groupMonitoring the fate of the amino group in enzymatic and chemical reactions using NMR and MS.

Strategies for Chemical Conjugation and Bioconjugation Scaffolds (Focus on Chemical Linkages)

The primary amine group of this compound is a nucleophilic handle that readily participates in various conjugation reactions, allowing for its attachment to other molecules, including biomolecules, fluorescent probes, or solid supports. The formation of stable covalent linkages is central to these strategies.

Amide Bond Formation: One of the most common and robust methods for conjugating primary amines is through the formation of an amide bond. This can be achieved by reacting this compound with a carboxylic acid that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester. thermofisher.com The NHS ester reacts efficiently with the primary amine under mild conditions to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com This strategy is widely used for labeling proteins and other biomolecules with small molecules.

Other Linkages: Beyond amide bonds, other chemical linkages can be formed. For instance, reaction with isothiocyanates yields a thiourea (B124793) linkage, while reaction with aldehydes or ketones followed by reductive amination results in a secondary amine linkage. The choice of linkage chemistry depends on the desired stability and the functional groups present on the conjugation partner.

Linkage TypeReactant for this compoundResulting LinkageKey Features
AmideActivated Carboxylic Acid (e.g., NHS ester)-CO-NH-Highly stable, common in bioconjugation.
ThioureaIsothiocyanate-CS-NH-Stable linkage, useful for attaching probes.
Secondary AmineAldehyde or Ketone (followed by reduction)-CH₂-NH-Flexible linkage, formed via reductive amination.

Preparation of Precursors for Advanced Materials or Polymer Synthesis

The bifunctional nature of this compound, possessing both an amine and a difluorophenyl group, makes it a potential building block for the synthesis of advanced materials and polymers.

Polyamide Synthesis: While not a diamine itself, this compound can act as a chain-terminating or end-capping agent in polyamide synthesis. savemyexams.com In the reaction between a diamine and a diacyl chloride to form a polyamide, the addition of a controlled amount of this monoamine would regulate the polymer chain length and thus the material's properties. savemyexams.com

Alternatively, the amine group could be modified to introduce another polymerizable functional group. For example, reaction with a molecule containing both a carboxylic acid and a vinyl group could yield a monomer capable of undergoing vinyl polymerization. The presence of the difluorophenyl moiety can impart desirable properties to the resulting polymer, such as thermal stability, hydrophobicity, and specific electronic characteristics. The synthesis of polyamides can be achieved through the reaction of a diamine with a dicarboxylic acid or, more reactively, a dioyl dichloride. savemyexams.com

Functionalization for Chemo-Enzymatic Transformation Pathways

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov this compound, being a chiral compound (if synthesized as such or resolved), is a candidate for transformations involving stereoselective enzymes.

Enzymatic Resolution: If this compound is synthesized as a racemic mixture, enzymatic resolution can be employed to separate the enantiomers. catalysis.blog This technique utilizes enzymes, such as lipases or proteases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. catalysis.blognih.gov For example, subtilisin-catalyzed stereoselective acylation of the racemic amine in an organic solvent could be a viable method. nih.gov

Transaminase Reactions: Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. wikipedia.org While typically used for the synthesis of chiral amines from ketones, they can also be involved in the reverse reaction. The difluorophenyl group may influence the substrate specificity and reactivity of transaminases. nih.gov Studying the interaction of this compound with various transaminases could lead to the development of novel biocatalytic routes for the synthesis of other valuable chiral amines or for its own modification. mdpi.com For instance, transaminases have been shown to exhibit promiscuous hydrodefluorinase activity on certain fluorinated compounds. whiterose.ac.uk

Chemo-Enzymatic StrategyEnzyme ClassPotential Application
Enzymatic Kinetic ResolutionLipases, ProteasesSeparation of enantiomers of racemic this compound. catalysis.blognih.gov
TransaminationTransaminases (Aminotransferases)Stereoselective synthesis or modification of the amine; investigation of potential hydrodefluorination. wikipedia.orgmdpi.com

Role of 4 3,4 Difluorophenyl Butan 1 Amine As a Building Block in Complex Chemical Synthesis

Incorporation into the Synthesis of Complex Organic Molecules and Natural Product Analogues

The primary amine functionality of 4-(3,4-difluorophenyl)butan-1-amine serves as a versatile handle for its integration into larger, more complex molecular architectures. This is primarily achieved through the formation of amide or imine bonds, fundamental reactions in organic synthesis. For instance, its reaction with carboxylic acids or their activated derivatives leads to the formation of corresponding amides, a common linkage in many biologically active molecules.

While direct examples of its use in the total synthesis of natural products are not extensively documented, its potential as a building block for natural product analogues is significant. Natural products often provide the inspiration for new therapeutic agents, and the ability to create structurally similar compounds with modified properties is a cornerstone of drug discovery. The difluorophenyl moiety of this compound can be used to replace or mimic other aromatic systems found in natural products, potentially leading to analogues with enhanced metabolic stability or altered receptor binding affinities. The principles of using amino-functionalized building blocks for creating analogues of natural products like flavones, aurones, and coumarins can be applied here.

Application in the Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The primary amine of this compound is a key functional group for the construction of a variety of nitrogen-containing heterocycles.

Through condensation reactions with dicarbonyl compounds or their equivalents, this amine can be used to form five- or six-membered heterocyclic rings such as pyrroles and pyridines. Furthermore, multi-component reactions, which allow for the formation of complex products in a single step, represent a powerful strategy for leveraging this building block. By reacting this compound with a ketone and an isocyanide, for example, a diverse range of substituted imidazolamines could be synthesized.

The general utility of fluoroalkyl amino reagents in the synthesis of a wide array of heterocyclic compounds underscores the potential of this compound in this area. The difluorophenyl group can impart unique electronic properties to the resulting heterocyclic system, influencing its reactivity and biological activity.

Utility in Polymer Science and the Design of Functional Materials

The incorporation of specific functional monomers into polymers is a powerful method for creating materials with tailored properties. Amine-functionalized molecules can be used to synthesize a variety of polymers, including polyamides, polyimides, and polyureas. The bifunctional nature of this compound, with its reactive amine group and the fluorinated aromatic ring, makes it an attractive candidate for the development of functional polymers.

For example, it could be polymerized with diacyl chlorides to form polyamides. The resulting polymers would possess the inherent properties of polyamides, such as mechanical strength and thermal stability, along with the added functionality imparted by the difluorophenyl groups. These fluorine atoms can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, and can also influence the polymer's optical and electronic characteristics. The general principles of creating amine-functional polymers can be applied to this specific building block to generate materials for a range of applications, from high-performance coatings to specialized membranes.

Development of Novel Reagents or Catalysts Utilizing the Compound’s Structure

The structure of this compound also lends itself to the development of novel reagents or catalysts. The primary amine can be readily modified to create more complex ligands for metal-catalyzed reactions. For instance, reaction with salicylaldehyde (B1680747) would produce a Schiff base ligand capable of coordinating with various transition metals. The electronic properties of the resulting metal complex would be influenced by the difluorophenyl group, potentially leading to catalysts with unique reactivity or selectivity.

Furthermore, the amine itself can act as an organocatalyst for certain transformations. Primary amines are known to catalyze reactions such as aldol (B89426) and Michael additions through the formation of enamine or iminium ion intermediates. The specific steric and electronic environment provided by the 3,4-difluorophenylbutan-1-amine backbone could lead to novel selectivities in such organocatalytic processes. While specific examples are yet to be broadly reported, the fundamental reactivity of primary amines provides a clear pathway for the exploration of this compound in catalysis.

Structure Activity Relationship Sar and Molecular Recognition Studies in Vitro Focus Involving 4 3,4 Difluorophenyl Butan 1 Amine

Methodologies for Investigating Non-Covalent Molecular Interactions

The study of non-covalent interactions is fundamental to understanding how 4-(3,4-difluorophenyl)butan-1-amine interacts with its molecular targets. A variety of in vitro techniques are employed to elucidate these complex forces.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for probing weak interactions. For instance, 19F NMR can be particularly informative, as the fluorine nucleus is highly sensitive to its local chemical environment, providing insights into ligand binding and conformational changes upon interaction with a target protein.

Calorimetry: Isothermal Titration Calorimetry (ITC) is a powerful tool for directly measuring the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS), which provides a complete thermodynamic profile of the interaction between the ligand and its target.

X-ray Crystallography: When a co-crystal of the ligand bound to a target protein can be obtained, X-ray crystallography provides a high-resolution, three-dimensional snapshot of the binding pose. This allows for the direct visualization of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals contacts, that govern molecular recognition. nih.govosti.gov

Computational Approaches: In silico methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, are crucial for predicting and analyzing non-covalent interactions. nih.gov These computational tools can model the binding of this compound to a target's active site and calculate the energetic contributions of different types of interactions.

A summary of common methodologies is presented in the table below:

MethodologyInformation GainedKey Advantages
NMR Spectroscopy Binding site identification, conformational changes, dynamics of interaction.Provides detailed structural and dynamic information in solution.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic profile of the interaction.
X-ray Crystallography High-resolution 3D structure of the ligand-target complex, precise interaction geometries.Direct visualization of binding mode and key interactions. nih.govosti.gov
Molecular Docking Predicted binding pose and affinity.Computationally efficient for screening large libraries of compounds. asiapharmaceutics.info
Quantum Mechanics (QM/MM) Detailed energetic analysis of non-covalent interactions.High accuracy in describing electronic effects and interaction energies. nih.gov

Design Principles for Modulating Binding Affinities to Defined Molecular Targets

The rational design of ligands with tailored binding affinities for specific molecular targets, such as model proteins or synthetic receptors, is a cornerstone of medicinal chemistry. For a molecule like this compound, several design principles can be applied to modulate its binding characteristics.

Exploiting Fluorine's Unique Properties: The fluorine atoms on the phenyl ring are not mere hydrogen isosteres. Their high electronegativity can lead to favorable orthogonal multipolar interactions with backbone carbonyl groups in a protein, significantly enhancing binding affinity. mdpi.com Furthermore, the introduction of fluorine can alter the pKa of the amine group, influencing its protonation state and, consequently, its ability to form ionic interactions.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is a key strategy. This could involve altering the length of the alkyl chain, changing the position and number of fluorine substituents on the phenyl ring, or introducing other functional groups. The binding affinities of these analogs are then determined using in vitro assays, such as radioligand binding assays, to establish a clear SAR. For instance, studies on analogous phenylalkylamines have shown that the nature and position of substituents on the phenyl ring dramatically influence binding affinity and selectivity for monoamine transporters like the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov

Target-Specific Modifications: The design of analogs should be guided by the structural features of the target's binding pocket. If the binding site is known to have a hydrophobic pocket, extending the alkyl chain or adding lipophilic groups to the phenyl ring could enhance binding. Conversely, if the site is rich in hydrogen bond donors or acceptors, incorporating corresponding functionalities into the ligand would be a rational approach.

The following table outlines key design principles and their expected impact on binding affinity:

Design PrincipleStructural ModificationExpected Impact on Binding Affinity
Enhancing Electrostatic Interactions Introduction of additional polar groups or modification of pKa.Increased affinity through stronger hydrogen bonding or ionic interactions.
Optimizing Hydrophobic Interactions Altering the length or branching of the alkyl chain; adding lipophilic substituents.Increased affinity by maximizing favorable contacts within hydrophobic pockets.
Exploiting Halogen Bonding Strategic positioning of fluorine atoms to interact with electron-rich atoms (e.g., oxygen, nitrogen).Enhanced affinity and selectivity through directional halogen bonds. mdpi.com
Conformational Restriction Introducing cyclic constraints or rigid linkers.Reduced entropic penalty upon binding, potentially leading to higher affinity.

Influence of Fluorination Patterns on Ligand-Target Recognition Events

The 3,4-difluorophenyl motif of this compound plays a critical role in its molecular recognition by target proteins. The specific placement of two fluorine atoms on the aromatic ring has profound effects on the molecule's electronic properties and its interaction profile.

Modulation of Aromatic Interactions: The electron-withdrawing nature of the fluorine atoms alters the quadrupole moment of the phenyl ring. This can influence π-π stacking and cation-π interactions with aromatic residues in the binding site of a protein. Compared to a non-fluorinated phenyl ring, the difluorinated ring is electron-deficient, which can lead to favorable interactions with electron-rich aromatic side chains of amino acids like tryptophan or tyrosine.

Formation of Halogen Bonds: The fluorine atoms can act as halogen bond donors, forming non-covalent interactions with Lewis bases, such as the backbone carbonyl oxygens or the side chains of serine, threonine, or aspartate residues in a protein. These interactions are highly directional and can contribute significantly to both binding affinity and selectivity.

Impact on Lipophilicity and Solvation: Fluorination generally increases the lipophilicity of a molecule, which can affect its partitioning into the often hydrophobic binding pockets of proteins. However, the effect of fluorine on hydration is complex. While it can displace water molecules from a binding site, which can be entropically favorable, it can also form specific interactions with ordered water molecules within the active site.

The table below summarizes the influence of the difluorination pattern on various aspects of ligand-target recognition:

FeatureInfluence of 3,4-DifluorinationConsequence for Molecular Recognition
Aromatic Ring Electronics Electron-withdrawing effect, alters quadrupole moment.Modulates π-π stacking and cation-π interactions.
Halogen Bonding Potential Two potential halogen bond donors.Can form specific, directional interactions with protein backbone or side chains. mdpi.com
Lipophilicity Increased lipophilicity compared to the non-fluorinated analog.Can enhance binding to hydrophobic pockets.
Metabolic Stability C-F bond is strong and resistant to metabolic cleavage.Increased biological half-life of the compound.
pKa of the Amine Group Lowers the pKa of the butan-1-amine.Affects the protonation state and potential for ionic interactions at physiological pH.

Conformational Flexibility and Its Impact on Molecular Recognition

The conformational flexibility of the butylamine (B146782) chain in this compound is a critical determinant of its ability to bind to a molecular target. The molecule can adopt a multitude of conformations, and the energetically preferred conformer in solution may not be the one that binds to the protein.

Influence of Fluorination on Conformational Preference: Studies on related 1,3-difluorinated alkanes have shown that the presence of fluorine atoms can significantly influence the conformational preferences of the alkyl chain. nih.govnih.gov The gauche and anti conformations around the C-C bonds of the butylamine chain will be influenced by electrostatic interactions between the C-F and C-N dipoles, as well as by steric factors. This can lead to a pre-organization of the molecule into a conformation that is more or less favorable for binding to a specific target.

Rotatable Bonds and Binding Entropy: The four rotatable bonds in the butylamine chain contribute to the molecule's conformational entropy. Upon binding to a target, much of this conformational freedom is lost, resulting in an entropic penalty that can decrease binding affinity. Ligand design strategies that pre-organize the molecule into its bioactive conformation can minimize this entropic cost and lead to higher affinity binders.

The following table illustrates the key aspects of conformational flexibility and their impact on molecular recognition:

AspectDescriptionImpact on Molecular Recognition
Bioactive Conformation The specific 3D arrangement of the molecule that binds to the target.The energy required to adopt this conformation affects the overall binding free energy.
Conformational Pre-organization The influence of intramolecular forces (e.g., from fluorination) on the conformational landscape in the unbound state.Can favor the bioactive conformation, reducing the entropic penalty of binding.
Entropic Penalty of Binding The loss of conformational freedom upon binding to a rigid target.A significant contributor to the free energy of binding; can be a major hurdle to achieving high affinity.
Induced Fit The ability of the ligand and/or the protein to change their conformations upon binding to achieve a better complementary fit.Can lead to tighter binding than would be predicted from rigid models.

Predictive Modeling of Molecular Interactions Based on Structural Variations

Predictive modeling plays a crucial role in understanding and anticipating the molecular interactions of this compound and its analogs. These computational approaches can guide the design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a set of analogs of this compound, a QSAR model could be developed to predict their binding affinity to a specific target based on various molecular descriptors. These descriptors can encode information about the molecule's electronic properties, size, shape, and lipophilicity.

Molecular Docking and Scoring: As previously mentioned, molecular docking can predict the binding pose of a ligand in a protein's active site. The associated scoring functions provide an estimate of the binding affinity. By docking a series of virtual analogs of this compound, it is possible to prioritize which compounds are most likely to be potent binders and therefore warrant synthesis and experimental testing. asiapharmaceutics.info

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive methods that can provide highly accurate predictions of the relative binding free energies of a series of closely related ligands. By simulating the transformation of one ligand into another within the binding site, these methods can predict how specific structural modifications, such as changing the fluorination pattern, will affect binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific target. By analyzing the structures of known active compounds, a pharmacophore model can be developed and used to screen virtual libraries for new molecules that fit the model, including novel derivatives of this compound.

The table below provides an overview of predictive modeling techniques and their applications:

Modeling TechniquePrincipleApplication for this compound Analogs
QSAR Correlates structural descriptors with biological activity. nih.govPredicts binding affinity based on changes in physicochemical properties.
Molecular Docking Predicts the preferred orientation of a ligand within a target's binding site. asiapharmaceutics.infoRanks virtual analogs based on their predicted binding scores.
FEP/TI Calculates the free energy difference between two states (e.g., two different ligands).Accurately predicts the change in binding affinity resulting from small structural modifications.
Pharmacophore Modeling Defines the essential 3D features for biological activity.Identifies novel scaffolds that retain the key interaction features.

Future Directions and Emerging Research Avenues for 4 3,4 Difluorophenyl Butan 1 Amine

Exploration of Unconventional Synthetic Methodologies and Flow Chemistry Integration

Traditional batch synthesis methods, while foundational, often present challenges in terms of scalability, safety, and efficiency. The future synthesis of 4-(3,4-Difluorophenyl)butan-1-amine and its derivatives will likely see a significant shift towards more advanced and sustainable methodologies.

Flow Chemistry Integration: Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over batch processing. nih.govsigmaaldrich.com These benefits, including enhanced safety, precise control over reaction parameters, and improved scalability, are particularly relevant for reactions that are exothermic or involve hazardous reagents. umich.edu The synthesis of fluorinated compounds, which can sometimes involve challenging reaction conditions, stands to benefit significantly from flow chemistry. umich.edu For the production of this compound, a continuous flow process could be designed, for example, for the reduction of a corresponding nitrile or nitro precursor. This would allow for safer handling of reagents and better temperature control, leading to higher yields and purity. umich.edu The integration of flow chemistry with other enabling technologies such as microwave irradiation or photochemistry could further expand the synthetic possibilities. nih.govsigmaaldrich.com

Table 1: Comparison of Batch vs. Flow Chemistry for Amine Synthesis
ParameterBatch ChemistryFlow ChemistryPotential Advantage for this compound Synthesis
Scalability Often requires re-optimization for larger scales.Easier to scale up by running the system for longer. acs.orgFacilitates production of larger quantities for further research and development.
Safety Handling of large quantities of hazardous materials can be risky.Smaller reaction volumes at any given time reduce risks. sigmaaldrich.comImproved safety profile, especially if using high-pressure or exothermic reactions.
Reaction Control Temperature and mixing gradients can lead to side products.Precise control over temperature, pressure, and mixing. acs.orgHigher purity and yield of the final product.
Efficiency Can be time-consuming with multiple manual steps.Can be automated for continuous production, reducing manual labor. nih.govFaster synthesis and optimization cycles.

Advanced Computational Modeling for Novel Reactivity Prediction

Computational chemistry is a powerful tool for predicting molecular properties and reactivity, thereby guiding experimental work and accelerating the discovery process. researchgate.net For this compound, advanced computational modeling can provide valuable insights into its behavior and potential applications.

Quantum Mechanics and Molecular Mechanics: Quantum mechanics (QM) and molecular mechanics (MM) methods can be employed to study the electronic structure and conformational landscape of this compound in detail. sigmaaldrich.compurdue.edunih.gov QM/MM simulations can model its interactions with biological targets, such as enzymes or receptors, providing a molecular-level understanding of its potential biological activity. nih.gov These studies can help in designing derivatives with enhanced affinity and selectivity for a particular target. researchgate.net For instance, understanding the impact of the difluorophenyl group on the amine's basicity and hydrogen bonding capabilities is crucial for predicting its interactions. youtube.com

Table 2: Computational Approaches for Studying this compound
Computational MethodApplicationPredicted Outcome for this compound
Machine Learning/QSAR Predicting reactivity, toxicity, and metabolic stability. nih.govsciencedaily.comlabmanager.comnih.govhtworld.co.ukIdentification of potential metabolic pathways and prediction of chemical reactivity towards various reagents.
Quantum Mechanics (QM) Calculating electronic properties, reaction mechanisms, and bond energies. researchgate.netpurdue.eduUnderstanding the influence of the fluorine atoms on the molecule's reactivity and spectroscopic properties.
Molecular Mechanics (MM) Simulating conformational changes and intermolecular interactions. sigmaaldrich.comPredicting the preferred conformations and binding modes to biological macromolecules.
QM/MM Modeling enzyme-catalyzed reactions and ligand-receptor binding. nih.govElucidating the mechanism of action at a molecular level and guiding the design of more potent analogs.

Potential as a Chemical Probe for Fundamental Molecular Studies

A chemical probe is a small molecule that can be used to study biological processes or to identify and validate new drug targets. The unique structure of this compound, particularly the presence of fluorine atoms, makes it an interesting candidate for development into a chemical probe.

Fluorescent Probes and Selective Ligands: The amine group in this compound provides a convenient handle for chemical modification. sigmaaldrich.com It could be derivatized with a fluorophore to create a fluorescent probe, which could then be used in fluorescence microscopy to study its localization within cells or tissues. sigmaaldrich.com Furthermore, by systematically modifying the structure of this compound, it may be possible to develop selective ligands for specific receptors or enzymes. youtube.com The difluorophenyl moiety can play a crucial role in modulating the binding affinity and selectivity of the molecule. youtube.com

Integration with Automation and High-Throughput Experimentation Platforms

The fields of chemical synthesis and screening are being revolutionized by automation and high-throughput experimentation (HTE). nih.govacs.orgpurdue.edunih.gov These technologies allow for the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the pace of research.

Automated Synthesis: Automated synthesis platforms can be employed to rapidly generate a library of derivatives of this compound. sigmaaldrich.comenamine.netsynplechem.com These systems can perform reactions in parallel, using small amounts of starting materials, which is particularly useful when exploring a wide range of chemical modifications. researchgate.net For example, an automated platform could be used to react this compound with a diverse set of carboxylic acids to create a library of amides for biological screening. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Difluorophenyl)butan-1-amine?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

  • Nucleophilic substitution : Reacting 3,4-difluorobenzyl halides with butane-1-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reductive amination : Using 4-(3,4-difluorophenyl)butanal with ammonia and a reducing agent (e.g., NaBH₃CN) in methanol .
  • Catalytic methods : Lewis acids like boron trifluoride (BF₃) may enhance yields in alkylation steps .

Q. Key Considerations :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard for isolating the amine .
  • Yield optimization : Adjusting reaction time (12–24 hrs) and temperature (60–80°C) improves efficiency .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.6–3.0 ppm (amine protons), and δ 1.4–1.8 ppm (alkyl chain) confirm structure .
    • ¹⁹F NMR : Distinct signals for 3- and 4-fluorine substituents (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 201.1 (C₁₀H₁₃F₂N) .
  • IR : Stretching frequencies at ~3350 cm⁻¹ (N-H) and 1500–1600 cm⁻¹ (C-F) .

Validation : Cross-reference with computational predictions (e.g., PubChem data ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?

Discrepancies often arise from:

  • Catalyst choice : BF₃ vs. AlCl₃ may alter by-product formation (e.g., over-alkylation) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may hydrolyze intermediates .

Q. Methodological Solutions :

  • Conduct controlled experiments varying solvents, catalysts, and temperatures.
  • Use HPLC to quantify by-products and optimize conditions .

Q. What strategies mitigate by-product formation during alkyl chain elongation?

Common by-products include:

  • Di-alkylated amines : Controlled stoichiometry (amine excess) and low temperatures (0–5°C) minimize this .
  • Oxidation products : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage .

Case Study : A 2023 study achieved 85% purity by employing slow addition of alkylating agents and in-situ monitoring via TLC .

Q. How to design assays to study its interaction with neurotransmitter receptors?

  • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]serotonin) to measure affinity for 5-HT receptors .
  • Functional assays : Monitor cAMP levels in HEK293 cells expressing GPCRs to assess agonism/antagonism .
  • Structural modeling : Docking studies (e.g., AutoDock Vina) predict binding poses using the compound’s 3D structure (PubChem CID 674091 ).

Data Interpretation : Compare EC₅₀ values with structurally similar amines (e.g., 3',4'-difluorobiphenyl derivatives ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.